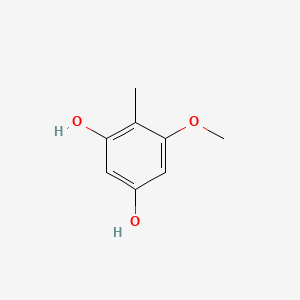

5-Methoxy-4-methylresorcinol

Description

Structural Features and Nomenclature

The numbering of substituents follows the lowest possible locants for functional groups, prioritizing hydroxyl groups due to their higher precedence in IUPAC nomenclature. The methoxy group at position 5 introduces steric and electronic effects that modulate the compound’s reactivity in electrophilic aromatic substitution reactions. The methyl group at position 4 further contributes to steric hindrance, influencing regioselectivity in synthetic pathways.

| Property | Value |

|---|---|

| IUPAC Name | 5-Methoxy-4-methylbenzene-1,3-diol |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Substituent Positions | 1,3 (OH); 4 (CH₃); 5 (OCH₃) |

The compound’s structural analogs, such as 4-methylresorcinol (C₇H₈O₂), exhibit similar phenolic properties but lack the methoxy group, resulting in distinct solubility and reactivity profiles.

Historical Context in Resorcinol Derivative Research

Resorcinol, the parent compound of this derivative, was first isolated in 1863 by Heinrich Hlasiwetz and Ludwig Barth through the alkaline fusion of natural resins. Its discovery marked a pivotal moment in organic chemistry, enabling the synthesis of numerous derivatives for industrial and pharmaceutical applications. Early 20th-century research focused on resorcinol’s antiseptic and keratolytic properties, particularly in dermatological formulations like Castellani’s solution.

The development of 5-substituted resorcinols gained momentum in the late 20th century, driven by advances in regioselective synthesis. For instance, U.S. Patent 4,249,027 (1998) detailed methods for preparing 5-alkyl- and 5-aryl-resorcinols via malonic ester condensation and subsequent decarboxylation. These methodologies laid the groundwork for synthesizing this compound, leveraging protective group strategies to achieve precise substitution patterns.

Interest in resorcinol derivatives expanded further due to their antimicrobial and antioxidant potential. Studies on analogs such as 4-hexylresorcinol demonstrated efficacy against dermatophytes, highlighting the role of alkyl and alkoxy groups in enhancing bioactivity. The introduction of methoxy groups, as seen in this compound, was particularly notable for balancing lipophilicity and hydrogen-bonding capacity—a critical factor in drug design.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHYYQURSLQDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the methylation of 4-methylresorcinol (5-methylbenzene-1,3-diol) using methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 5-methoxy-4-methylbenzene-1,3-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Chemical Reactions of 5-Methoxy-4-methylresorcinol

The chemical behavior of this compound can be categorized into several key reaction types:

Electrophilic Aromatic Substitution

One of the primary reactions involving this compound is electrophilic aromatic substitution. This reaction typically involves the methylation of 4-methylresorcinol using methanol in the presence of a catalyst, such as sulfuric acid. The methoxy group is introduced onto the aromatic ring through this process, forming the desired compound.

Oxidative Reactions

This compound can undergo oxidative reactions, particularly when exposed to enzymes such as polyphenol oxidase. In these reactions, it can be oxidized to form polymers through a quinone-polymerization mechanism. This reaction is significant in understanding the compound's behavior in biological systems and its potential applications in food chemistry and preservation .

Hydrolysis and Esterification

The compound also participates in hydrolysis and esterification reactions. The hydroxyl groups can react with various acids to form esters, which are important for synthesizing derivatives with enhanced biological activity or stability .

Research Findings on Reactivity

Recent studies have highlighted the reactivity of this compound in enzyme-inhibition contexts. For instance, it has been shown to interact with human carbonic anhydrase-I, demonstrating competitive inhibition properties. The estimated free energy of binding was found to be approximately -4.51 kcal/mol, indicating significant interactions through hydrogen bonding and hydrophobic interactions .

Scientific Research Applications

5-Methoxy-4-methylbenzene-1,3-diol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-methoxy-4-methylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways by affecting the activity of specific enzymes or binding to receptors, leading to changes in cellular functions. For example, it may influence oxidative stress pathways by acting as an antioxidant .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The placement of the methyl group significantly impacts melting points. For instance, 5-Methoxy-2-methylresorcinol (Mp 124°C) has a higher melting point than this compound (Mp 91°C), likely due to enhanced symmetry or intermolecular interactions in the solid state .

- Substituent Effects: The absence of a methyl group in 5-Methoxyresorcinol reduces molecular weight and alters solubility (e.g., noted solubility in water for this compound) .

This compound

- Aromatic Hydroxyketone Synthesis : Reacts with butyryl chloride or butyronitrile via Hoesch reactions to yield hydroxyketones, achieving yields up to 71.5% under optimized conditions (e.g., AlCl₃ in carbonate disulfide/nitrobenzene mixtures) .

- Hydrolysis Stability: Retains structural integrity during hydrolysis of complex intermediates (e.g., 1-[4,6-bis(tert-butoxy)-2-methyl-3-methoxyphenyl]-1-butanone in ethanol/HCl) .

5-Methoxy-2-methylresorcinol

5-Methoxyresorcinol

- Commercial Availability : Listed in TCI Chemicals’ catalog (Product M1413-1G), indicating industrial relevance, though its applications are unspecified .

Natural Occurrence and Derivatives

- Natural Sources: this compound is indirectly linked to natural product synthesis, though specific isolation data are lacking .

- Derivatives : Methyl ether derivatives (e.g., 1,5-di-Me ether) exhibit lower melting points (60–61°C), highlighting the role of etherification in modulating physical properties .

Research Findings and Implications

- Reactivity in Hoesch Reactions: this compound demonstrates superior reactivity over analogs in forming hydroxyketones, attributed to electron-donating substituents that activate the aromatic ring for electrophilic substitution .

- Thermal Stability: The lower melting point of this compound compared to its 2-methyl isomer may limit its use in high-temperature processes but enhances solubility in polar solvents .

Q & A

Q. What are the recommended methods for synthesizing 5-Methoxy-4-methylresorcinol in laboratory settings?

Synthesis typically involves regioselective methylation and methoxylation of resorcinol derivatives. For example, alkylation of resorcinol with methylating agents (e.g., dimethyl sulfate) under controlled pH conditions, followed by methoxylation using methoxide ions. Purification often requires column chromatography with silica gel or recrystallization from ethanol/water mixtures to achieve >95% purity . Reaction intermediates should be verified via TLC or HPLC to monitor progress .

Q. How should researchers characterize the purity and structural identity of this compound?

Key techniques include:

- HPLC (with UV detection at 280 nm) to assess purity (>98% recommended for experimental consistency).

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns: methoxy (~δ 3.8 ppm) and methyl groups (~δ 2.3 ppm) on the aromatic ring.

- Mass spectrometry (ESI-MS) for molecular ion verification (expected m/z: 168.15 [M+H]⁺) .

Q. What storage conditions are optimal to preserve the stability of this compound?

Store in airtight, light-resistant containers at 0–6°C to prevent oxidation and photodegradation. Long-term storage (>6 months) requires inert gas purging (e.g., argon) and periodic purity checks via HPLC. Degradation products (e.g., quinones) can form under humid conditions, necessitating desiccants .

Q. What safety protocols are critical when handling this compound?

- Use local exhaust ventilation to avoid inhalation of dust.

- Wear nitrile gloves and safety goggles ; avoid skin contact due to potential irritant properties.

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under federal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in solvent systems (e.g., DMSO vs. aqueous buffers affecting solubility) or assay interference (e.g., autofluorescence in fluorometric assays). Validate findings by:

- Replicating experiments in multiple cell lines or in vivo models.

- Including negative controls (e.g., resorcinol analogs without methoxy/methyl groups) to isolate structure-activity relationships .

Q. What experimental designs are suitable for studying the antioxidant mechanisms of this compound?

Employ a combination of:

- DPPH/ABTS radical scavenging assays to quantify electron donation capacity.

- Electrochemical analysis (cyclic voltammetry) to measure redox potentials.

- ROS detection kits (e.g., H2DCFDA in cell cultures) to assess intracellular activity. Correlate results with computational models (e.g., DFT calculations) to predict active sites on the aromatic ring .

Q. How can researchers optimize the solubility of this compound for pharmacokinetic studies?

- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility.

- Perform pH-solubility profiling (pH 2–8) to identify stable ionized forms.

- Validate bioavailability via HPLC-MS/MS in plasma samples from animal models .

Q. What strategies mitigate interference from this compound in spectroscopic assays?

- Background subtraction : Pre-scan samples at all wavelengths used.

- Derivatization : Modify the compound with non-fluorescent tags (e.g., acetyl groups) for UV/Vis assays.

- Chromatographic separation : Use UPLC to isolate the compound from matrix components before analysis .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound?

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

- Molecular docking (AutoDock Vina) to predict binding affinities with enzymes (e.g., COX-2, tyrosinase).

- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models to correlate substituent effects (e.g., methoxy position) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.